molecular formula C9H8ClNO2S2 B14466065 Carbanilic acid, p-chlorodithio-, glycolate CAS No. 73623-03-7

Carbanilic acid, p-chlorodithio-, glycolate

Cat. No.: B14466065
CAS No.: 73623-03-7
M. Wt: 261.8 g/mol
InChI Key: RJNLLVPXUAGZOC-UHFFFAOYSA-N
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Description

Carbanilic acid, p-chlorodithio-, glycolate is a chemical compound that belongs to the class of carboxylic acids. It is characterized by the presence of a carboxyl functional group attached to a hydrocarbon radical. This compound is notable for its unique structure, which includes a p-chlorodithio group and a glycolate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbanilic acid, p-chlorodithio-, glycolate can be synthesized through several methods. One common approach involves the reaction of p-chlorodithioaniline with glycolic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate .

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, p-chlorodithio-, glycolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Carbanilic acid, p-chlorodithio-, glycolate has several applications in scientific research:

Mechanism of Action

The mechanism by which carbanilic acid, p-chlorodithio-, glycolate exerts its effects involves interactions with specific molecular targets. The p-chlorodithio group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbanilic acid, p-chlorodithio-, glycolate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

73623-03-7

Molecular Formula

C9H8ClNO2S2

Molecular Weight

261.8 g/mol

IUPAC Name

S-[(4-chlorophenyl)carbamothioyl] 2-hydroxyethanethioate

InChI

InChI=1S/C9H8ClNO2S2/c10-6-1-3-7(4-2-6)11-9(14)15-8(13)5-12/h1-4,12H,5H2,(H,11,14)

InChI Key

RJNLLVPXUAGZOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)SC(=O)CO)Cl

Origin of Product

United States

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